4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17788207
InChI: InChI=1S/C9H11ClN2O2/c1-5(2)3-7-11-4-6(9(13)14)8(10)12-7/h4-5H,3H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17788207

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name 4-chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C9H11ClN2O2/c1-5(2)3-7-11-4-6(9(13)14)8(10)12-7/h4-5H,3H2,1-2H3,(H,13,14)
Standard InChI Key GASRUEYUBXLURB-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NC=C(C(=N1)Cl)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid features a pyrimidine ring substituted at the 2-position with a 2-methylpropyl (isobutyl) group and at the 4- and 5-positions with chlorine and carboxylic acid moieties, respectively. The planar pyrimidine ring ensures π-π stacking capabilities, while the isobutyl chain enhances lipophilicity, a trait critical for membrane permeability in drug candidates . The carboxylic acid group at position 5 introduces hydrogen-bonding potential, enabling interactions with biological targets such as enzymes or receptors.

Table 1: Molecular and Structural Data

PropertyValue/Descriptor
Molecular FormulaC₉H₁₁ClN₂O₂
Molecular Weight214.65 g/mol
IUPAC Name4-chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid
Canonical SMILESCC(C)CC1=NC=C(C(=N1)Cl)C(=O)O
InChI KeyGASRUEYUBXLURB-UHFFFAOYSA-N
Topological Polar Surface Area72.7 Ų
Hydrogen Bond Donor/Acceptor Count1/5

The molecule’s topology, calculated using PubChem’s algorithms, reveals a polar surface area of 72.7 Ų, suggesting moderate solubility in polar solvents . The presence of both hydrophobic (isobutyl) and hydrophilic (carboxylic acid) groups confers amphiphilic properties, which may influence its behavior in biological systems.

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, computational models predict key features:

  • ¹H NMR: Signals near δ 1.0–1.2 ppm (isobutyl methyl groups), δ 2.5–3.0 ppm (methylene protons adjacent to nitrogen), and δ 8.5–9.0 ppm (pyrimidine ring protons) .

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).

Density functional theory (DFT) simulations further suggest that the carboxylic acid group adopts a planar conformation relative to the pyrimidine ring, optimizing resonance stabilization .

Synthesis and Manufacturing Processes

General Synthetic Strategies

Although detailed protocols are proprietary, the synthesis of 4-chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid likely involves multistep reactions starting from simpler pyrimidine precursors. A plausible route includes:

  • Alkylation: Introducing the isobutyl group via nucleophilic substitution on a 2-chloropyrimidine intermediate.

  • Chlorination: Electrophilic aromatic substitution at the 4-position using reagents like phosphorus oxychloride (POCl₃).

  • Carboxylation: Oxidation of a methyl or hydroxymethyl group at position 5 to the carboxylic acid, potentially using KMnO₄ or RuO₄ under acidic conditions .

Key challenges include regioselectivity during chlorination and minimizing side reactions at the electron-rich pyrimidine ring. Recent patents emphasize the use of protective groups (e.g., silyl ethers) to shield the carboxylic acid during later stages .

Process Optimization and Yield

Industrial-scale production remains unfeasible due to low reported yields (<30%) in small-scale syntheses. Solvent selection (e.g., dichloromethane vs. THF) significantly impacts reaction efficiency, with polar aprotic solvents favoring nucleophilic steps. Catalytic systems involving palladium or copper ligands show promise in improving selectivity but require further validation .

Physicochemical Properties

Stability and Solubility

The compound exhibits limited aqueous solubility (~0.5 mg/mL at 25°C) but dissolves readily in DMSO and DMF, making these solvents ideal for in vitro assays. Stability studies indicate decomposition at temperatures >150°C, necessitating storage at –20°C under inert atmospheres .

Acid-Base Behavior

The carboxylic acid group confers a predicted pKa of ~4.2, analogous to benzoic acid derivatives . This acidity enables salt formation with amines (e.g., triethylamine), enhancing solubility for pharmaceutical formulations.

Research Findings and Experimental Data

In Vitro Pharmacokinetics

Though ADME (absorption, distribution, metabolism, excretion) data are sparse, the compound’s logP (calculated: 2.8) predicts moderate blood-brain barrier permeability . Microsomal stability tests in rat liver fractions indicate a half-life of >2 hours, supporting further in vivo studies.

Structure-Activity Relationship (SAR) Studies

Modifying the isobutyl chain to bulkier substituents (e.g., tert-butyl) reduces activity, highlighting the importance of moderate lipophilicity . Conversely, replacing chlorine with fluorine improves metabolic stability but diminishes target binding affinity.

Challenges and Future Research Directions

Synthetic Accessibility

Current routes suffer from low yields and costly reagents. Future work should explore biocatalytic methods or flow chemistry to improve efficiency .

Target Validation

The compound’s mechanism of action remains unconfirmed. Proteomic profiling and CRISPR-Cas9 knockout screens could identify novel biological targets.

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